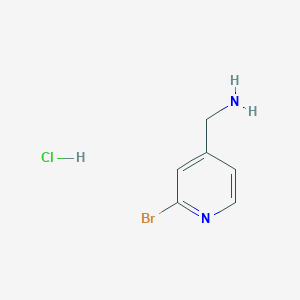

(2-Bromopyridin-4-yl)methanamine hydrochloride

Overview

Description

“(2-Bromopyridin-4-yl)methanamine hydrochloride” is a chemical compound that has been of interest in various fields. It has a molecular formula of C6H8BrClN2 . The compound is typically stored under an inert gas (nitrogen or Argon) at 2-8°C .

Physical and Chemical Properties Analysis

“this compound” is a solid compound that is stored under an inert gas (nitrogen or Argon) at 2-8°C . Its molecular weight is 223.50.Scientific Research Applications

Synthesis and Biological Evaluation

- A derivative, (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and evaluated for antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013).

Chemical Synthesis and Properties

- The synthesis of 4-chloro-1-indanone, involving bromination and cyanation steps, produced derivatives including (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine (Jasouri, Khalafy, Badali, & Piltan, 2010).

- In another study, the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine resulted in compounds that selectively detect Hg and Ni ions (Aggrwal et al., 2021).

Pharmaceutical Applications

- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).

- A compound, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified in a high-throughput screening campaign for the treatment of bone disorders, showing an increase in trabecular bone formation rate in rats (Pelletier et al., 2009).

Catalysis and Material Science

- A study on the palladium- and copper-catalyzed heteroarylation of adamantane-containing amines with bromopyridines demonstrated the preparation of N-pyridyl derivatives, showing the catalytic efficiencies of different complexes (Lyakhovich et al., 2019).

- Zinc(II) complexes bearing camphor-based iminopyridines, including (CIP)ZnCl 2 and (CIPMe)ZnCl 2, were synthesized and characterized, showing efficient initiation of the ring-opening polymerization of rac-lactide (Kwon, Nayab, & Jeong, 2015).

Antimicrobial and Anticancer Research

- A new series of quinoline derivatives carrying a 1,2,3-triazole moiety, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

- Rare earth metal complexes with 1-(furan-2-yl) methanamine showed good antimicrobial and anticancer efficacy in biological assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Mechanism of Action

Target of Action

A compound with a similar structure, (2-chloropyridin-4-yl)methanamine hydrochloride, is reported to be a selective inhibitor of loxl2 , suggesting that (2-Bromopyridin-4-yl)methanamine hydrochloride might have a similar target.

Mode of Action

If we consider the similar compound (2-chloropyridin-4-yl)methanamine hydrochloride, it selectively inhibits loxl2 . This suggests that this compound might interact with its target in a similar manner, leading to inhibition of the target’s activity.

Result of Action

If it acts similarly to (2-Chloropyridin-4-yl)methanamine hydrochloride, it might lead to changes in extracellular matrix remodeling due to inhibition of LOXL2 .

Properties

IUPAC Name |

(2-bromopyridin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2.ClH/c7-6-3-5(4-8)1-2-9-6;/h1-3H,4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYDDCLLFWHUMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735233 | |

| Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353979-69-7 | |

| Record name | 1-(2-Bromopyridin-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

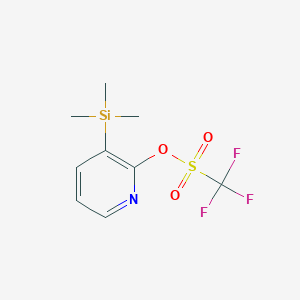

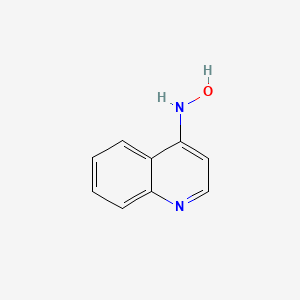

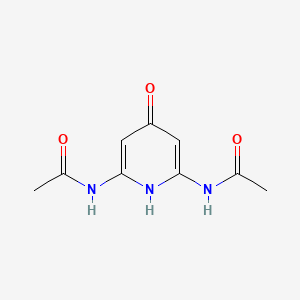

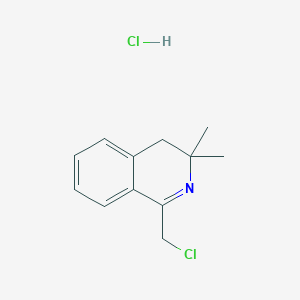

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,2R,3R,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B3047033.png)

![[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]methylamine](/img/structure/B3047054.png)